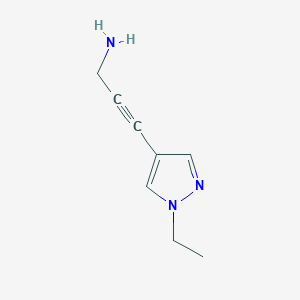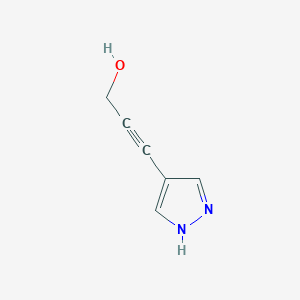![molecular formula C12H23N B1464436 ({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine CAS No. 745740-00-5](/img/structure/B1464436.png)
({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine
Vue d'ensemble
Description
({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine, also known as BHTA, is a tertiary amine that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. BHTA has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidative effects. In addition, BHTA has been found to have potential applications in the synthesis of other compounds, as well as in the development of new drugs.
Applications De Recherche Scientifique
Synthesis Techniques and Applications
- Synthesis of Bridgehead Substituted Bicyclo[2.2.1]Heptanes : Radical cyclization techniques are utilized to achieve synthesis of bicyclo[2.2.1]heptanes with functional groups at each bridgehead, including bridgehead amines (Della & Knill, 1994).
- Aminoalkylation of Propellanes : This method enables efficient incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, highlighting the utility of these compounds in pharmaceutical synthesis (Hughes et al., 2019).
- Camphor-derived Amino Alcohols : Utilized as ligands for catalytic enantioselective addition in organic synthesis, demonstrating the compound's role in stereochemistry (Nevalainen & Nevalainen, 2001).
Chemical Properties and Reactions
- Photochemical Formal Cycloaddition : Conversion of bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines, indicating a method for creating complex, sp3-rich primary amine building blocks (Harmata et al., 2021).
- Synthesis of Methionine Analogue : Demonstrates the potential for creating biochemically significant analogues of amino acids (Glass et al., 1990).
- Synthesis of Ureas and Isosteric Analogs : These compounds are potent inhibitors of RNA virus replication and soluble epoxide hydrolase, indicating biomedical applications (Pitushkin et al., 2020).
Biomedical Applications
- Nucleoside Analogs : Synthesis of carbocyclicnucleozide analogs as antiviral compounds demonstrates the compound's potential in antiviral drug development (Tănase et al., 2020).
- Anticancer Activity : Creating adenine- and 6-substituted adenine conformationally constrained carbocyclic nucleoside analogues with a bicyclo[2.2.1]heptane skeleton in the sugar moiety and testing them for anticancer activity (Tănase et al., 2014).
Strain Studies and Molecular Mechanics
- Strain in Nitrogen Heterocycles : Investigating the role of strain in nitrogen inversion in polycyclic tertiary amines, which is crucial for understanding the reactivity and stability of these compounds (Belostotskii et al., 1996).
Propriétés
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanylmethyl)-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-12(2,3)13-8-11-7-9-4-5-10(11)6-9/h9-11,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGHKHWEGJEBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1CC2CCC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1464356.png)
![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}acetamide](/img/structure/B1464357.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1464365.png)

![6-chloro-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B1464367.png)
![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}benzonitrile](/img/structure/B1464368.png)



![2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol](/img/structure/B1464376.png)